
4-Chloro-6-fluoro-2-(methylthio)quinazoline
Vue d'ensemble
Description
“4-Chloro-6-fluoro-2-(methylthio)quinazoline” is a chemical compound with the molecular formula C9H6ClFN2S and a molecular weight of 228.67 . It is a quinazoline derivative, a class of compounds known for their significant biological activities .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-fluoro-2-(methylthio)quinazoline” consists of a quinazoline core with chlorine, fluorine, and methylthio substituents . The InChI code for this compound is 1S/C9H7ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-fluoro-2-(methylthio)quinazoline” are not extensively detailed in the retrieved sources. It is known that the compound has a molecular weight of 228.67 .
Applications De Recherche Scientifique
1. AMPA Receptor Antagonism
Research has identified a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, which includes compounds similar to 4-Chloro-6-fluoro-2-(methylthio)quinazoline, for their role in inhibiting AMPA receptors. These compounds are shown to have varying potencies and have been studied for their structure-activity relationships. This line of research is important for understanding how these compounds interact with neurological receptors and can lead to the development of new pharmaceuticals (Chenard et al., 2001).
2. Synthesis and Structure Analysis
In another study, researchers focused on synthesizing and characterizing 6-chlorotetrazolo[1,5-a]quinazoline and related derivatives. The significance of this research lies in the detailed understanding of the synthetic processes and structural aspects of quinazoline derivatives, which are crucial for further applications in medicinal chemistry (Skryl’nikova et al., 2017).
3. Antiviral Activity
Quinazoline derivatives, particularly those with fluorine-containing elements, have been investigated for their antiviral properties. Studies have shown that these compounds exhibit potential as active substances against various viruses, emphasizing their role in the search for new antiviral agents (Lipunova et al., 2012).
4. Antimicrobial and Antifungal Properties
Research has also explored the antimicrobial and antifungal properties of quinazoline derivatives. Such studies are vital in the ongoing search for new and effective treatments against a variety of microbial and fungal pathogens, which can lead to the development of new classes of antibiotics and antifungal agents (Raval et al., 2012).
5. Cancer Research
The role of quinazoline derivatives in cancer research is another significant area of study. Researchers have synthesized and evaluated the anticancer activity of various quinazoline compounds, targeting specific mechanisms such as EGFR-tyrosine kinase. This research provides valuable insights into the potential use of these compounds as anticancer agents (Noolvi & Patel, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-6-fluoro-2-methylsulfanylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S/c1-14-9-12-7-3-2-5(11)4-6(7)8(10)13-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBIRRSPJQSOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)F)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674255 | |
| Record name | 4-Chloro-6-fluoro-2-(methylsulfanyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-(methylthio)quinazoline | |
CAS RN |
864293-08-3 | |
| Record name | 4-Chloro-6-fluoro-2-(methylsulfanyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



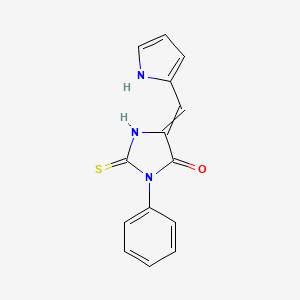
![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)
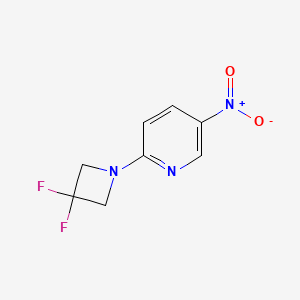
![3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1393251.png)
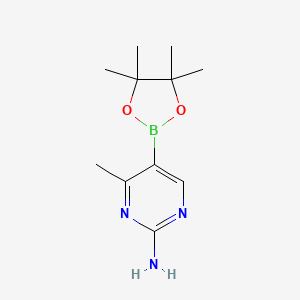
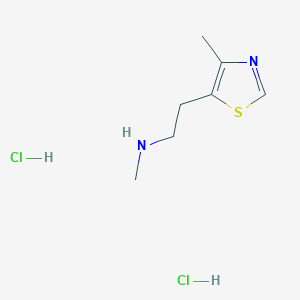
![3-[(3-Methoxybenzyl)oxy]azetidine](/img/structure/B1393255.png)
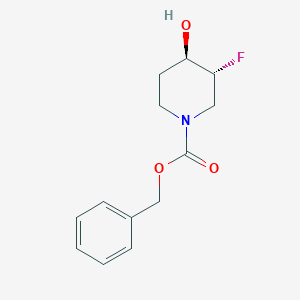
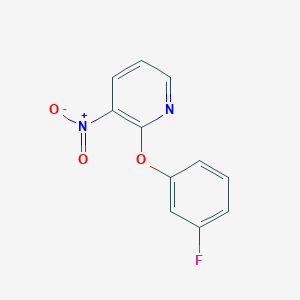
![2-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B1393262.png)
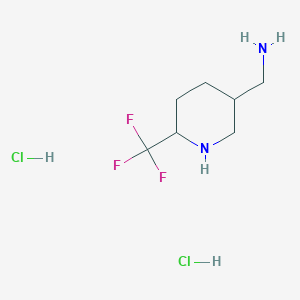

![5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1393265.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1393267.png)